molecular formula C9H18O4S B13647557 (1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl methanesulfonate

(1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl methanesulfonate

Cat. No.: B13647557
M. Wt: 222.30 g/mol
InChI Key: JRIUFCPYBHRCSR-JGVFFNPUSA-N
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Description

(1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl methanesulfonate is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a cyclobutyl ring substituted with ethoxy and methanesulfonate groups, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl methanesulfonate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 2,2-dimethylcyclobutanone with ethyl alcohol in the presence of an acid catalyst to form the ethoxy derivative. This intermediate is then treated with methanesulfonyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and scalability of the synthesis, allowing for better control over reaction parameters and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl methanesulfonate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl methanesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S)-3-methoxy-2,2-dimethylcyclobutyl methanesulfonate
  • (1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl tosylate
  • (1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl triflate

Uniqueness

(1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl methanesulfonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature also makes it valuable in asymmetric synthesis, providing access to enantiomerically pure compounds .

Properties

Molecular Formula

C9H18O4S

Molecular Weight

222.30 g/mol

IUPAC Name

[(1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl] methanesulfonate

InChI

InChI=1S/C9H18O4S/c1-5-12-7-6-8(9(7,2)3)13-14(4,10)11/h7-8H,5-6H2,1-4H3/t7-,8+/m0/s1

InChI Key

JRIUFCPYBHRCSR-JGVFFNPUSA-N

Isomeric SMILES

CCO[C@H]1C[C@H](C1(C)C)OS(=O)(=O)C

Canonical SMILES

CCOC1CC(C1(C)C)OS(=O)(=O)C

Origin of Product

United States

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